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Compound of Interest

Compound Name: N1-Methyl-arabinoadenosine

Cat. No.: B15583527 Get Quote

Subject: Analysis of N1-Methyl-arabinoadenosine and Related Modifications in CRISPR/Cas9

Guide RNA Synthesis

For: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research has revealed no currently available scientific literature or data

regarding the specific use of N1-Methyl-arabinoadenosine in CRISPR/Cas9 guide RNA

(gRNA) synthesis. The application notes and protocols provided herein are based on related,

well-documented RNA modifications: N1-Methyladenosine (m1A) and Arabinonucleic Acids

(ANA). This information is intended to serve as a scientific resource, offering insights into how

similar modifications are utilized and studied, and to provide a foundational framework for the

potential future investigation of novel gRNA modifications.

Part 1: N1-Methyladenosine (m1A) in RNA Synthesis
Introduction to N1-Methyladenosine (m1A)
N1-methyladenosine (m1A) is a post-transcriptional modification found in various RNA

molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA)[1][2]. The methylation at

the N1 position of adenine imparts a positive charge to the nucleobase and prevents it from

forming canonical Watson-Crick base pairs[1][3]. This modification has significant effects on

RNA structure, stability, and interaction with proteins[2][4]. While its direct application in
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CRISPR/Cas9 gRNAs is not documented, its properties suggest it could influence gRNA folding

and the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.

Potential Effects of m1A Modification in Guide RNA
Structural Perturbation: The positive charge and altered base pairing of m1A could disrupt

the secondary structure of the gRNA, potentially affecting the efficiency of Cas9 protein

binding.

Enhanced Stability: In some contexts, RNA modifications can increase resistance to

nuclease degradation[5]. The impact of m1A on gRNA stability would require empirical

validation.

Altered Target Recognition: Incorporation of m1A in the spacer region of the gRNA would

likely abolish target DNA binding at that position due to the disruption of Watson-Crick

pairing.

Data Presentation: Physicochemical Properties of N1-
Methyladenosine

Property Value/Description Reference

pKa 8.25 [1][3]

Base Pairing
Excludes canonical Watson-

Crick pairing
[1][3]

Charge at Neutral pH Positive [1][3]

Known Biological Role
tRNA folding and stability,

regulation of translation
[1][2][6]

Impact on RNA Stability
Can enhance stability by

influencing structure
[4]

Experimental Protocols
This protocol describes the chemical synthesis of a guide RNA containing a site-specific N1-

methyladenosine modification using phosphoramidite chemistry.
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Materials:

N1-Methyladenosine (m1A) phosphoramidite

Standard A, U, G, C RNA phosphoramidites

DNA/RNA synthesizer

Solid support (e.g., CPG)

Standard reagents for oligonucleotide synthesis (activator, capping reagents, oxidizing

agent)

Deprotection solution (e.g., AMA - Ammonium hydroxide/40% Methylamine)

HPLC purification system

Methodology:

Sequence Design: Define the gRNA sequence and the specific position for m1A

incorporation.

Automated Synthesis: Program the DNA/RNA synthesizer with the desired sequence.

Phosphoramidite Preparation: Dissolve the m1A phosphoramidite and standard

phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended

concentration.

Synthesis Cycle:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group from the growing

oligonucleotide chain.

Coupling: Activation of the incoming phosphoramidite (standard or m1A) and coupling to

the 5'-hydroxyl of the chain. A standard coupling time is typically sufficient for m1A

phosphoramidite[3].
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Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants.

Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

Cleavage and Deprotection:

Cleave the synthesized RNA from the solid support using the deprotection solution.

Incubate at room temperature for an extended period (e.g., 60 hours) under mild basic

conditions to remove protecting groups while minimizing the risk of Dimroth rearrangement

of m1A to m6A[1].

Purification: Purify the full-length m1A-modified gRNA using reverse-phase or ion-exchange

HPLC.

Quality Control: Verify the mass and purity of the synthesized gRNA using mass

spectrometry (e.g., ESI-MS).

This protocol assesses the functionality of the m1A-modified gRNA by testing its ability to guide

Cas9 to cleave a target DNA substrate in vitro.

Materials:

Purified Cas9 nuclease

Synthesized m1A-modified gRNA and unmodified control gRNA

Target DNA substrate (e.g., a linearized plasmid or a short dsDNA oligonucleotide containing

the target sequence and a PAM site)

Nuclease-free water

Reaction buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5)

Agarose gel and electrophoresis system

DNA stain (e.g., SYBR Safe)
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Methodology:

RNP Complex Formation:

In a sterile microcentrifuge tube, combine Cas9 protein and the modified or unmodified

gRNA at a 1:1.2 molar ratio.

Incubate at 37°C for 15 minutes to allow the ribonucleoprotein (RNP) complex to form.

Cleavage Reaction:

Add the target DNA substrate to the RNP complex. A typical molar ratio is 10:10:1

(Cas9:gRNA:target DNA).

Incubate the reaction mixture at 37°C for 1 hour.

Reaction Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and

Proteinase K) and incubating at 55°C for 10 minutes.

Analysis:

Analyze the cleavage products by agarose gel electrophoresis.

Stain the gel and visualize the DNA bands under UV light.

Quantify the percentage of cleaved DNA by densitometry to compare the activity of the

m1A-modified gRNA to the unmodified control.

Visualizations
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Protocol 1: gRNA Synthesis

Protocol 2: In Vitro Cleavage Assay

1. Sequence Design
(Position of m1A)

2. Automated Solid-Phase
Phosphoramidite Synthesis

3. Cleavage and
Deprotection (Mild Conditions)

4. HPLC Purification

5. Mass Spectrometry QC

1. RNP Formation
(Cas9 + modified gRNA)

Modified gRNA

2. Cleavage Reaction
(+ Target DNA)

3. Agarose Gel
Electrophoresis

4. Quantification of
Cleavage Efficiency

Click to download full resolution via product page

Caption: Workflow for synthesis and in vitro testing of m1A-modified gRNA.
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Part 2: Arabinonucleic Acids (ANA) and 2'-Fluoro-
ANA (2'F-ANA)
Introduction to Arabinose-Modified Nucleic Acids
Arabinonucleic acid (ANA) is a xeno-nucleic acid where the ribose sugar is replaced by

arabinose. This results in a change in the stereochemistry at the 2' position, with the 2'-hydroxyl

group being cis-oriented to the nucleobase[7]. 2'-fluoro-arabinonucleic acid (2'F-ANA) is a

further modification where the 2'-hydroxyl is replaced by a fluorine atom. These modifications

significantly alter the properties of the oligonucleotide.

Properties and Potential Relevance to Guide RNA
Enhanced Duplex Stability: 2'F-ANA modifications substantially increase the thermal stability

of duplexes with complementary RNA and DNA[7][8]. This property could potentially enhance

the binding of the gRNA spacer region to the target DNA.

Nuclease Resistance: ANA and 2'F-ANA oligonucleotides exhibit increased resistance to

degradation by cellular nucleases, which could lead to a longer half-life of the gRNA within

the cell[8][9].

Conformational Changes: ANA/RNA hybrids adopt an A-like helical structure that is different

from standard RNA/RNA or DNA/RNA duplexes[7][9]. This could influence the interaction

with the Cas9 protein, which recognizes a specific RNA-DNA hybrid conformation.

RNase H Activation: ANA/RNA hybrids are substrates for RNase H, a property exploited in

antisense applications[7][9]. While not directly relevant to the primary mechanism of

CRISPR/Cas9, this highlights the significant structural impact of the arabinose sugar.

Data Presentation: Properties of ANA and 2'F-ANA
Modifications
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Property Description Reference

2'F-ANA/RNA Duplex Stability
Each 2'F-ANA modification

increases Tm by up to ~1.5°C
[8]

Nuclease Resistance

ANA and 2'F-ANA show

increased resistance to endo-

and exonucleases

[8][9]

Helical Conformation

(ANA/RNA)

A-like structure, similar to

DNA/RNA hybrids
[9]

Known Applications Antisense oligonucleotides [7][8]

Speculative Application in CRISPR/Cas9
The high affinity for complementary strands and nuclease resistance make arabinose-based

modifications intriguing candidates for gRNA engineering. However, the altered sugar pucker

and helical geometry could either enhance or inhibit proper recognition and cleavage by the

Cas9 protein. Empirical studies would be required to determine the compatibility of ANA or 2'F-

ANA modifications within the gRNA scaffold and their ultimate effect on CRISPR/Cas9-

mediated genome editing.

Logical Relationships Diagram
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Potential gRNA Modifications
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Caption: Logical flow of how RNA modifications could impact CRISPR/Cas9 outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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